2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid

Matrix Metalloproteinase Enzyme Inhibition Structure-Activity Relationship

This ortho-nitro isomer is the validated, active form for MMP and carbonic anhydrase research—the para-nitro isomer is inactive. It shows IC50 2.15 µM against MMP2, 4.68 µM against MMP9, and exceptional 9.30 nM potency against carbonic anhydrase II. The Boc-protected piperazine and reducible ortho-nitro group provide orthogonal protection/deprotection sequences, enabling sequential functionalization for library synthesis and complex drug candidate construction. Choosing the correct regioisomer is critical for reproducible SAR and target engagement results.

Molecular Formula C17H23N3O6
Molecular Weight 365.4 g/mol
CAS No. 885274-14-6
Cat. No. B1608173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid
CAS885274-14-6
Molecular FormulaC17H23N3O6
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-10-8-18(9-11-19)14(15(21)22)12-6-4-5-7-13(12)20(24)25/h4-7,14H,8-11H2,1-3H3,(H,21,22)
InChIKeyHVUYNHZESWWKLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid (CAS 885274-14-6) | N-Boc-Protected Piperazine Acetic Acid Building Block for Drug Discovery


2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid (CAS 885274-14-6) is a synthetic organic compound belonging to the class of N-Boc-protected alpha-piperazino phenylacetic acid derivatives . It features a tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen, an alpha-substituted acetic acid moiety, and an ortho-nitrophenyl substituent. The compound is primarily utilized as a versatile intermediate in medicinal chemistry and peptide synthesis, with a molecular formula of C₁₇H₂₃N₃O₆ and a molecular weight of 365.38 g/mol . Its structural features enable controlled deprotection and further functionalization, making it a valuable building block for generating libraries of piperazine-containing bioactive molecules .

Why 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid (CAS 885274-14-6) Cannot Be Directly Substituted by Other Nitrophenyl Positional Isomers


Direct substitution of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid with its 3-nitro or 4-nitro positional isomers (CAS 885274-17-9 and 885274-20-4, respectively) is not straightforward due to distinct electronic and steric effects imparted by the nitro group position. The ortho-nitro configuration in the target compound introduces a unique steric environment and electron-withdrawing influence on the alpha-carbon, which can significantly alter reactivity in coupling reactions, stability of intermediates, and binding affinity in biological assays . In medicinal chemistry campaigns, even subtle regioisomeric changes can lead to divergent structure-activity relationships (SAR), as demonstrated by the compound's distinct inhibitory profile against enzymes like MMP2 and carbonic anhydrase 2 compared to its para-nitro analog [1]. Therefore, selecting the specific 2-nitrophenyl isomer is critical for maintaining synthetic fidelity and intended biological outcomes.

Quantitative Differentiation of 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid (CAS 885274-14-6) Against Closest Analogs


MMP2 Inhibition: Ortho-Nitro vs. Para-Nitro Positional Isomer

In an in vitro enzyme inhibition assay, 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid demonstrated an IC₅₀ of 2,150 nM against APMA-activated human recombinant MMP2, whereas the corresponding 4-nitrophenyl isomer (CAS 885274-20-4) showed no significant inhibition under identical conditions [1]. This represents a >20-fold selectivity for the ortho-nitro configuration.

Matrix Metalloproteinase Enzyme Inhibition Structure-Activity Relationship

Carbonic Anhydrase II Inhibition: Ortho-Nitro vs. Para-Nitro Positional Isomer

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid inhibits human carbonic anhydrase II (hCA II) with an IC₅₀ of 9.30 nM [1]. In contrast, the 4-nitrophenyl positional isomer (CAS 885274-20-4) exhibits a Ki > 100,000 nM, indicating essentially no affinity for this target [2].

Carbonic Anhydrase Enzyme Inhibition Drug Discovery

MMP9 Inhibition: Ortho-Nitro vs. Para-Nitro Positional Isomer

The target compound inhibits APMA-activated human recombinant MMP9 with an IC₅₀ of 4,680 nM [1]. The 4-nitrophenyl isomer (CAS 885274-20-4) is reported to lack significant MMP9 inhibitory activity in the same assay system, reinforcing the unique bioactivity profile conferred by the ortho-nitro substitution.

Matrix Metalloproteinase Enzyme Selectivity Cancer Research

Tyrosine Phosphatase Inhibition Profile: Ortho-Nitro Isomer Shows Broader Activity

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid inhibits multiple protein tyrosine phosphatases (PTPs) including TC-PTP (IC₅₀ = 19,000 nM) and SHP-1 (IC₅₀ = 3,000 nM), as well as yeast PTP1 (IC₅₀ = 12,000 nM) [1]. While direct comparative data for positional isomers are not available for these specific targets, the activity profile distinguishes this compound from simpler N-Boc piperazine acetic acid derivatives lacking the nitrophenyl moiety, which are generally inactive against PTPs.

Tyrosine Phosphatase Enzyme Inhibition Immunology

Synthetic Utility: Ortho-Nitro Group Enables Selective Reduction and Diversification

The ortho-nitrophenyl group in the target compound can be selectively reduced to an ortho-aminophenyl moiety under mild hydrogenation conditions (H₂, Pd/C), yielding 2-(4-Boc-piperazinyl)-2-(2-aminophenyl)acetic acid . This transformation is orthogonal to Boc deprotection and provides a reactive amine handle for further derivatization (e.g., amide coupling, reductive amination). In contrast, the 4-nitro isomer yields a para-aminophenyl derivative with distinct electronic and steric properties, leading to different downstream SAR.

Organic Synthesis Medicinal Chemistry Building Block

Physical Handling and Storage: Defined Cold-Chain Requirements

2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid requires storage at 0-8°C to ensure long-term stability, as specified by suppliers . In comparison, the 3-nitrophenyl isomer (CAS 885274-17-9) and 4-nitrophenyl isomer (CAS 885274-20-4) are typically stored at room temperature, suggesting the ortho-nitro derivative may be more prone to thermal degradation or racemization. This distinction has direct implications for laboratory handling and procurement logistics.

Compound Stability Storage Procurement

High-Value Application Scenarios for 2-(4-Boc-piperazinyl)-2-(2-nitrophenyl)acetic acid (CAS 885274-14-6) Based on Quantitative Evidence


Medicinal Chemistry: MMP2/MMP9 Inhibitor Lead Optimization

This compound serves as a validated starting point for developing selective matrix metalloproteinase inhibitors. With demonstrated IC₅₀ values of 2.15 µM against MMP2 and 4.68 µM against MMP9 [1], it offers a clear structure-activity relationship (SAR) advantage over the inactive para-nitro isomer. Researchers can utilize this ortho-nitro scaffold to explore substitutions that enhance potency and selectivity for gelatinases implicated in cancer metastasis and tissue remodeling.

Chemical Biology: Carbonic Anhydrase II Probe Development

The exceptionally high potency of this compound against human carbonic anhydrase II (IC₅₀ = 9.30 nM) [1] makes it a prime candidate for developing chemical probes to study CA II function in physiological and pathological contexts. Its activity stands in stark contrast to the para-nitro isomer, which is essentially inactive, underscoring the necessity of using the correct regioisomer for target engagement studies.

Drug Discovery: Protein Tyrosine Phosphatase (PTP) Inhibitor Library Synthesis

The compound's inhibitory activity against multiple PTPs, including TC-PTP (IC₅₀ = 19 µM) and SHP-1 (IC₅₀ = 3 µM) [1], positions it as a versatile core for generating focused PTP inhibitor libraries. The ortho-nitrophenyl group provides a handle for further diversification via reduction to the aniline and subsequent coupling, enabling exploration of SAR around the PTP active site.

Process Chemistry: Orthogonal Protecting Group Strategy for Complex Molecule Assembly

The compound's Boc-protected piperazine and reducible ortho-nitro group [1] offer orthogonal protection/deprotection sequences. This allows for sequential functionalization: Boc removal to expose a secondary amine for one set of couplings, and nitro reduction to generate an aniline for a separate set of transformations. This dual reactivity is invaluable for constructing complex, multifunctional drug candidates.

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